

Application Note: Determination of Phthalates in Food Contact Materials with Deuterated Internal Standards

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Compound of Interest

Compound Name: *Bis(6-methylheptyl) Phthalate-3,4,5,6-d4*

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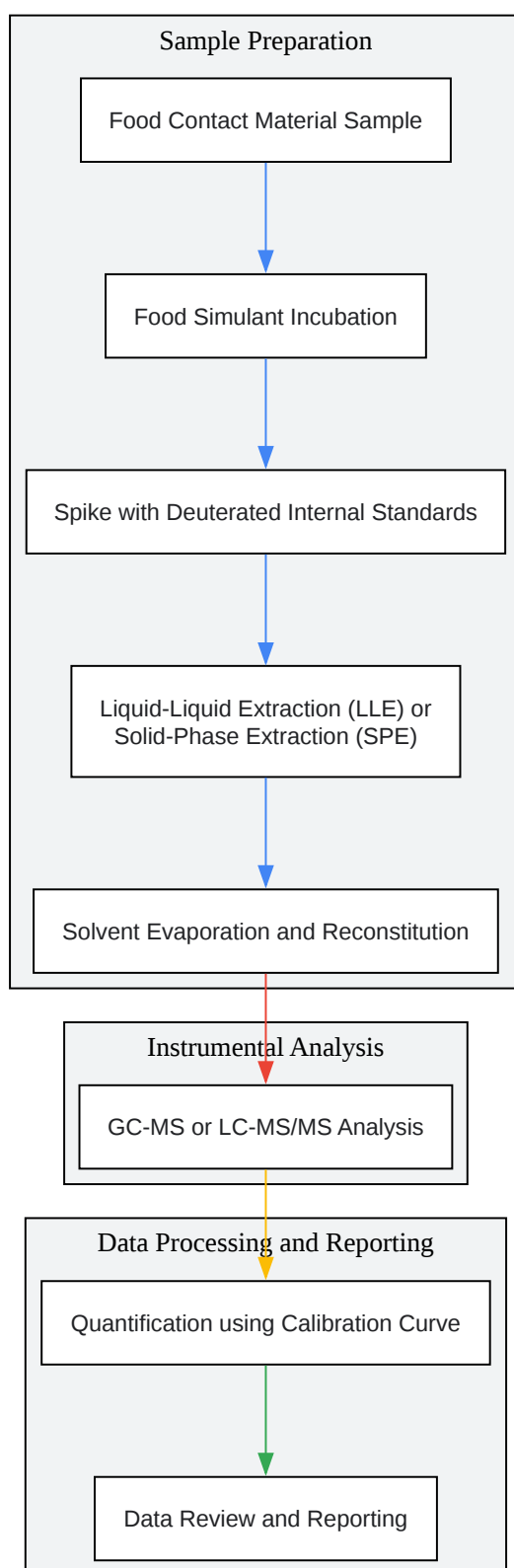
Introduction

Phthalates, or phthalic acid esters (PAEs), are a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC).[1] They are ubiquitous in modern life and can be found in a vast array of consumer products, including food contact materials (FCMs) such as packaging, containers, and processing equipment.[2] Due to their weak chemical bonds with the polymer matrix, phthalates can migrate from FCMs into foodstuffs, leading to human exposure.[3][4] Concerns over the potential adverse health effects of certain phthalates, including endocrine disruption and reproductive toxicity, have led to regulatory scrutiny and the establishment of specific migration limits (SMLs) by various international bodies.[2][3]

Accurate and reliable analytical methods are crucial for monitoring phthalate levels in FCMs to ensure consumer safety and regulatory compliance. The use of deuterated internal standards in conjunction with chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely accepted approach for the precise quantification of these compounds.[5] Isotope dilution mass spectrometry, which employs stable isotope-labeled internal standards, is a powerful technique that compensates for potential analyte loss during sample preparation and

instrumental analysis, thereby improving the accuracy and precision of the results. This application note provides detailed protocols for the determination of common phthalates in FCMs using deuterated internal standards.

Analytical Workflow



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Caption: Workflow for Phthalate Analysis in FCMS.

Experimental Protocols

Reagents and Standards

- Solvents: n-Hexane, acetone, methanol, and dichloromethane (pesticide residue or GC grade).
- Standards: Certified reference standards of target phthalates (e.g., DMP, DEP, DBP, BBP, DEHP, DNOP) and their corresponding deuterated analogs (e.g., DBP-d4, DEHP-d4).
- Stock Solutions: Prepare individual stock solutions of each phthalate and deuterated internal standard in a suitable solvent (e.g., methanol or hexane) at a concentration of 1000 µg/mL.
[6] Store at low temperatures in the dark.
- Working Standards: Prepare mixed working standard solutions by diluting the stock solutions to the desired concentrations for calibration curves.[7]

Sample Preparation: Migration Testing

- Cut the food contact material into appropriate sizes.
- Place the sample in a migration cell or glass container.
- Add a food simulant (e.g., 10% ethanol, 20% ethanol, 50% ethanol, or olive oil) as specified by relevant regulations (e.g., EU Regulation No. 10/2011).
- Incubate the sample under controlled conditions of time and temperature to simulate actual use.
- After incubation, remove the food simulant for extraction.

Extraction Protocol: Liquid-Liquid Extraction (LLE)

This protocol is suitable for aqueous food simulants.

- Take a known volume (e.g., 10-15 mL) of the food simulant.[3][5]
- Spike the sample with a known amount of the deuterated internal standard solution.

- Add a suitable extraction solvent, such as n-hexane.[4][5]
- Vigorously shake or vortex the mixture for a specified time to ensure efficient extraction.
- Allow the layers to separate.
- Collect the organic layer (top layer).
- Repeat the extraction process two more times with fresh solvent.[5]
- Combine the organic extracts.
- Concentrate the combined extracts to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.[5]
- The concentrated extract is now ready for GC-MS or LC-MS/MS analysis.

Instrumental Analysis: GC-MS

- Gas Chromatograph (GC):
 - Column: DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 μ m film thickness.[8]
 - Injector: Splitless mode.
 - Injector Temperature: 280-320°C.[1]
 - Oven Temperature Program:
 - Initial temperature: 60°C, hold for 1 min.
 - Ramp 1: 15°C/min to 220°C, hold for 1 min.
 - Ramp 2: 10°C/min to 300°C, hold for 5 min.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS):

- Ionization Mode: Electron Impact (EI).[8]
- Ion Source Temperature: 230°C.[6]
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[3][9]
- Quantifier and Qualifier Ions: Select specific ions for each target phthalate and its deuterated internal standard.[6]

Quantification

- Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target phthalates and a constant concentration of the deuterated internal standards.
- Analysis: Analyze the calibration standards and the prepared samples using the established GC-MS method.
- Calculation: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Use the resulting linear regression equation to calculate the concentration of the phthalates in the samples.[10]

Method Validation Data

The following tables summarize typical method performance characteristics for the determination of phthalates in food simulants.

Table 1: Linearity of Calibration Curves

| Phthalate | Calibration Range (mg/L) | Correlation Coefficient (R ²) | Reference |
|-----------|--------------------------|---|---------------------|
| DBP | 0.2 - 12.0 | > 0.994 | [3] |
| DEHP | 0.2 - 12.0 | > 0.994 | [3] |
| BBP | 12.0 - 200.0 | > 0.994 | [3] |
| DnOP | 12.0 - 200.0 | > 0.994 | [3] |
| DEP | 12.0 - 200.0 | > 0.994 | [3] |
| DMP | 12.0 - 200.0 | > 0.994 | [3] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

| Sample Type | Phthalates | LOD | LOQ | Reference |
|----------------|--------------------------------|------------|---------|---------------------|
| Liquid Samples | DMP, DEP, DBP, BBP, DEHP, DNOP | 3.3 µg/L | 10 µg/L | [4] |
| Solid Samples | DMP, DEP, DBP, BBP, DEHP, DNOP | 0.33 mg/kg | 1 mg/kg | [4] |

Table 3: Recovery and Precision

| Phthalate | Spiked Concentration | Recovery (%) | RSD (%) | Reference |
|-----------------|-------------------------|--------------|---------|---------------------|
| Various | Not Specified | 72.9 - 124.9 | < 3.3 | [4] |
| Most Phthalates | 3.0 mg/L and 140.0 mg/L | 83 - 107 | < 4 | [3] |
| DMP | 3.0 mg/L and 140.0 mg/L | 46 - 57 | < 4 | [3] |

Conclusion

The analytical methods described in this application note, utilizing deuterated internal standards with GC-MS, provide a robust and reliable framework for the accurate quantification of phthalates in food contact materials. The use of isotope dilution techniques is essential for overcoming matrix effects and procedural losses, ensuring high-quality data for regulatory compliance and risk assessment. Careful attention to sample preparation, including the prevention of contamination, is critical for achieving accurate and precise results. The provided protocols and performance data serve as a valuable resource for laboratories involved in the safety assessment of food contact materials.

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